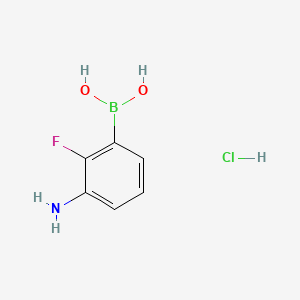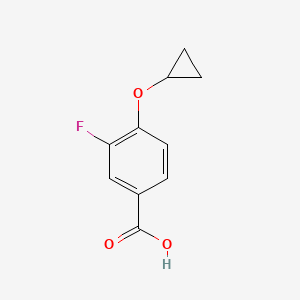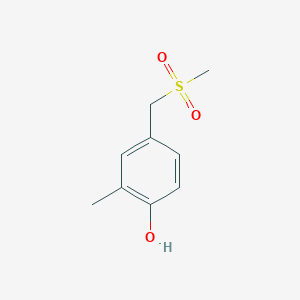
2-Methyl-4-((methylsulfonyl)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-((methylsulfonyl)methyl)phenol is an organic compound with the molecular formula C8H10O3S. It is a derivative of phenol, characterized by the presence of a methyl group at the second position and a methylsulfonylmethyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((methylsulfonyl)methyl)phenol typically involves the sulfonation of 2-methylphenol (o-cresol) followed by methylation. One common method includes the reaction of 2-methylphenol with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-((methylsulfonyl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-4-((methylsulfonyl)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-((methylsulfonyl)methyl)phenol involves its interaction with specific molecular targets and pathways. For instance, as a potential COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain, making it a candidate for anti-inflammatory drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfonyl)phenol
- 4-(Methylsulfonyl)phenol
- 2-(4-Methylsulfonylphenyl)indole
Uniqueness
2-Methyl-4-((methylsulfonyl)methyl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a methyl group and a methylsulfonylmethyl group allows for unique interactions with biological targets, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C9H12O3S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2-methyl-4-(methylsulfonylmethyl)phenol |
InChI |
InChI=1S/C9H12O3S/c1-7-5-8(3-4-9(7)10)6-13(2,11)12/h3-5,10H,6H2,1-2H3 |
Clave InChI |
WAJNVNQQNBZQKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


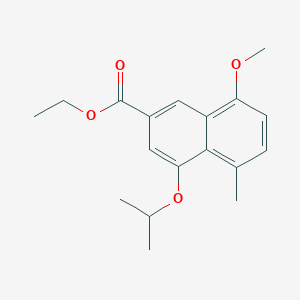
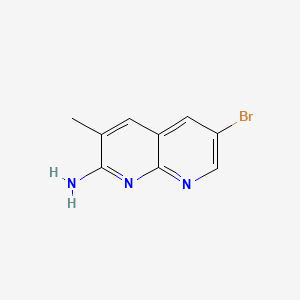
![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)
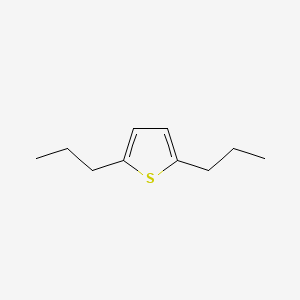
![8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)

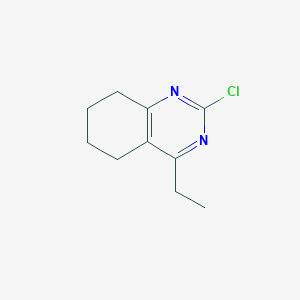
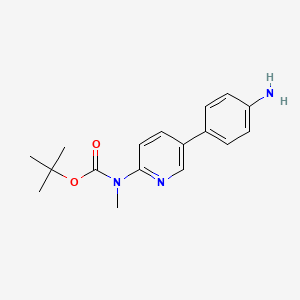
![1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-, methyl ester](/img/structure/B13927453.png)
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)
